2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide
Description
This compound is a fluorinated propanamide derivative featuring a heptafluoropropoxy group and a 1H-1,2,4-triazol-3-yl substituent. Its structure combines high fluorine content (imparting chemical inertness and thermal stability) with a triazole moiety, which is pharmacologically significant in drug design . It belongs to the per- and polyfluoroalkyl substances (PFAS) family, specifically developed as a replacement for legacy PFAS like PFOA .
Properties
Molecular Formula |
C8H3F11N4O2 |
|---|---|
Molecular Weight |
396.12 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C8H3F11N4O2/c9-4(6(12,13)14,2(24)22-3-20-1-21-23-3)25-8(18,19)5(10,11)7(15,16)17/h1H,(H2,20,21,22,23,24) |
InChI Key |
OKZOHKDIUPHPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Fluorination: Introduction of fluorine atoms into the organic molecule.
Formation of Heptafluoropropoxy Group: This step involves the reaction of a suitable precursor with heptafluoropropyl iodide under specific conditions.
Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne.
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Biochemical Research: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Industry
Coatings: Used in the production of high-performance coatings.
Electronics: Incorporated into materials for electronic devices due to its thermal stability.
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to specific receptors to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
*Calculated based on structural formula; exact values may vary.
Key Research Findings and Properties
Chemical Stability and Environmental Impact
- The target compound’s heptafluoropropoxy group enhances resistance to hydrolysis and thermal degradation compared to non-fluorinated analogs (e.g., phenoxymethyl-triazole derivatives in ). However, like other PFAS, it is environmentally persistent and subject to regulatory scrutiny .
- Triazole vs.
Industrial Utility
- The compound’s fluorinated backbone aligns with GenX technology, replacing PFOA in fluoropolymer production for non-stick coatings and firefighting foams . Its triazole group could enable functionalization in specialty polymers, unlike simpler PFAS like HFPO-DAF .
Critical Analysis of Divergences
- Environmental Trade-offs : While the target compound addresses PFOA’s toxicity, its PFAS nature raises concerns about long-term environmental persistence, mirroring HFPO-DAF’s regulatory challenges .
- Triazole vs. Non-Triazole PFAS: The addition of a triazole group differentiates it from industrial PFAS (e.g., ), bridging industrial and biomedical applications. However, this hybrid structure may complicate synthesis and purification compared to simpler fluorinated amides.
Biological Activity
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by a fluorinated backbone and a triazole moiety, suggests various interactions with biological systems. This article aims to explore the biological activity of this compound through available research findings, case studies, and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 173524-60-2 |
| Molecular Formula | C16H22F17N2O7 |
| Molecular Weight | 775.66 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is primarily attributed to its interaction with specific biological targets. The triazole ring in the structure is known for its ability to inhibit certain enzymes and receptors. Research indicates that compounds containing triazole moieties can act as antifungal agents by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Antifungal Activity
Studies have shown that triazole derivatives exhibit antifungal properties. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole-containing compounds effectively inhibited the growth of Candida albicans. The mechanism involved disruption of ergosterol biosynthesis.
Antimicrobial Properties
The compound may also exhibit broad-spectrum antimicrobial activity. Research indicates that fluorinated compounds tend to have enhanced permeability and bioactivity against various pathogens.
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound may have selective toxicity towards cancer cell lines.
- Case Study 2 : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Growth inhibition of C. albicans | Journal of Medicinal Chemistry |
| Antimicrobial | Broad-spectrum activity | Various Studies |
| Cytotoxicity | Induction of apoptosis | In Vitro Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
